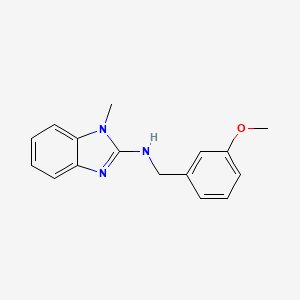
2-(4-bromophenyl)-6,7-dimethylquinoxaline
説明
2-(4-bromophenyl)-6,7-dimethylquinoxaline is a chemical compound that belongs to the family of quinoxaline derivatives. It is a heterocyclic aromatic compound that contains a quinoxaline ring system with a bromine atom attached to the phenyl group. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
Tyrosine Kinase Inhibitors
2-(4-Bromophenyl)-6,7-dimethylquinoxaline analogues have shown significant potential as tyrosine kinase inhibitors. These compounds exhibit remarkable potency, with specific ones demonstrating IC(50) values as low as 0.008 nM. Their effectiveness in inhibiting the enzyme activity of the epidermal growth factor receptor (EGFR) highlights their potential applications in targeted therapies for various cancers (Rewcastle et al., 1996).
Chromatography and Assay Development
In the field of analytical chemistry, derivatives of this compound, such as 6,7-dimethoxy-2-methylquinoxaline, have been synthesized for use in chromatographic and fluorimetric assays. These compounds are pivotal in the quantitative analysis of substances like methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Anticonvulsant Agent Development
Research has also focused on developing anticonvulsant agents containing a quinoxaline skeleton. Specifically, a compound synthesized with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative showed high potency comparable to existing anticonvulsant drugs. This highlights its potential in treating conditions like epilepsy (Gitto et al., 2006).
Novel Polymer Formation
In the domain of materials science, 2,3-dimethylquinoxaline has been used to synthesize novel copper(I) halide polymers. These polymers exhibit unique properties, such as forming Cu4Br4 tetramers, which are of interest for their potential applications in electronics and nanotechnology (Willett et al., 2001).
Electrochemistry and Oxidation Studies
The compound has also been studied in the context of electrochemical oxidation. Research has delved into understanding the oxidation processes of related compounds, which is essential for developing electrochemical sensors and understanding redox processes in various chemical environments (Arias et al., 1990).
特性
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-10-7-14-15(8-11(10)2)19-16(9-18-14)12-3-5-13(17)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCTMWSDSPFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)
